

2,4,5-triiodoimidazole CAS number and molecular weight

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Compound of Interest

Compound Name: 2,4,5-Triiodoimidazole

Cat. No.: B157059

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An In-Depth Technical Guide to 2,4,5-Triiodoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4,5-triiodoimidazole**, a halogenated imidazole derivative of significant interest in pharmaceutical and biochemical research. This document details the compound's fundamental physicochemical properties, provides a plausible experimental protocol for its synthesis, and explores its potential biological mechanism of action, particularly in the context of thyroid hormone regulation. All quantitative data is presented in structured tables for clarity, and a proposed signaling pathway is visualized using the DOT language.

Introduction

2,4,5-Triiodoimidazole is a heterocyclic organic compound characterized by an imidazole ring substituted with three iodine atoms.^[1] This high degree of iodination confers unique chemical properties, making it a valuable intermediate in organic synthesis and a subject of study for various biological activities.^{[1][2]} Its structural similarity to other imidazole-based compounds used in medicine suggests its potential as a pharmacologically active agent. This guide aims to consolidate the available technical information on **2,4,5-triiodoimidazole** for researchers and professionals in the field of drug development and biochemical sciences.

Physicochemical Properties

The fundamental properties of **2,4,5-triiodoimidazole** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	1746-25-4	[3][4]
Molecular Formula	C ₃ HI ₃ N ₂	[4][5]
Molecular Weight	445.77 g/mol	[4][5]
Appearance	White to off-white crystalline powder	
Melting Point	184 - 190 °C	[2]
Solubility	Sparingly soluble in water	

Synthesis of 2,4,5-Triiodoimidazole: An Experimental Protocol

While a specific, detailed protocol for the synthesis of **2,4,5-triiodoimidazole** is not readily available in the reviewed literature, a plausible method can be extrapolated from general imidazole iodination procedures. The following protocol describes a potential pathway for its synthesis.

Principle: The synthesis is based on the electrophilic substitution of the imidazole ring with iodine. Due to the activating nature of the imidazole ring, direct iodination using molecular iodine in the presence of a base is a feasible approach. To achieve tri-substitution, a stoichiometric excess of the iodinating agent and controlled reaction conditions are necessary.

Materials:

- Imidazole
- Iodine (I₂)

- Sodium Hydroxide (NaOH)
- Sodium Iodide (NaI) (to aid in I₂ dissolution)
- Deionized Water
- Hydrochloric Acid (HCl) (for neutralization)
- Ethanol (for recrystallization)

Procedure:

- **Preparation of the Imidazole Solution:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve a specific molar quantity of imidazole in an aqueous solution of sodium hydroxide. Cool the mixture to 0-5 °C in an ice bath.
- **Preparation of the Iodinating Solution:** In a separate beaker, dissolve a three-fold molar excess of iodine and a catalytic amount of sodium iodide in deionized water. This may require stirring for a period to ensure complete dissolution.
- **Iodination Reaction:** Slowly add the iodine solution to the cooled imidazole solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, carefully neutralize the mixture with hydrochloric acid to a pH of approximately 7. A precipitate of crude **2,4,5-triiodoimidazole** should form.
- **Isolation and Purification:** Collect the solid precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Data Presentation:

Reactant	Molar Mass (g/mol)	Stoichiometric Ratio
Imidazole	68.08	1
Iodine (I ₂)	253.81	3
Sodium Hydroxide	40.00	3

Biological Activity and Signaling Pathway

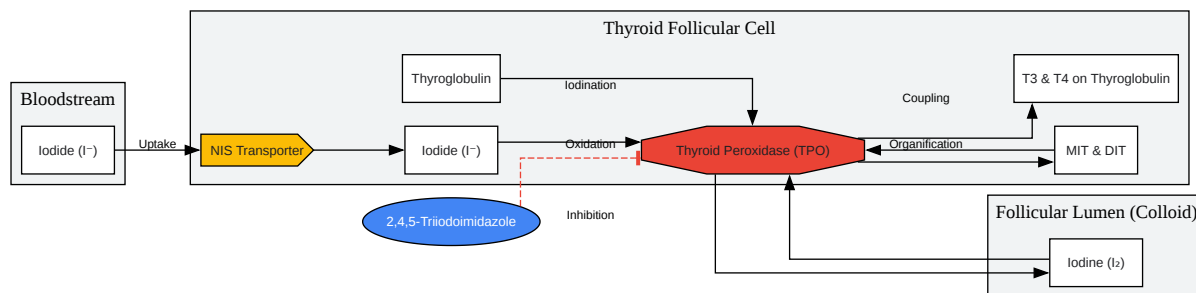
The biological activity of **2,4,5-triiodoimidazole** is an area of active research, with particular interest in its role as a potential modulator of thyroid function.^[2] Imidazole-based compounds are known to interfere with thyroid hormone synthesis.

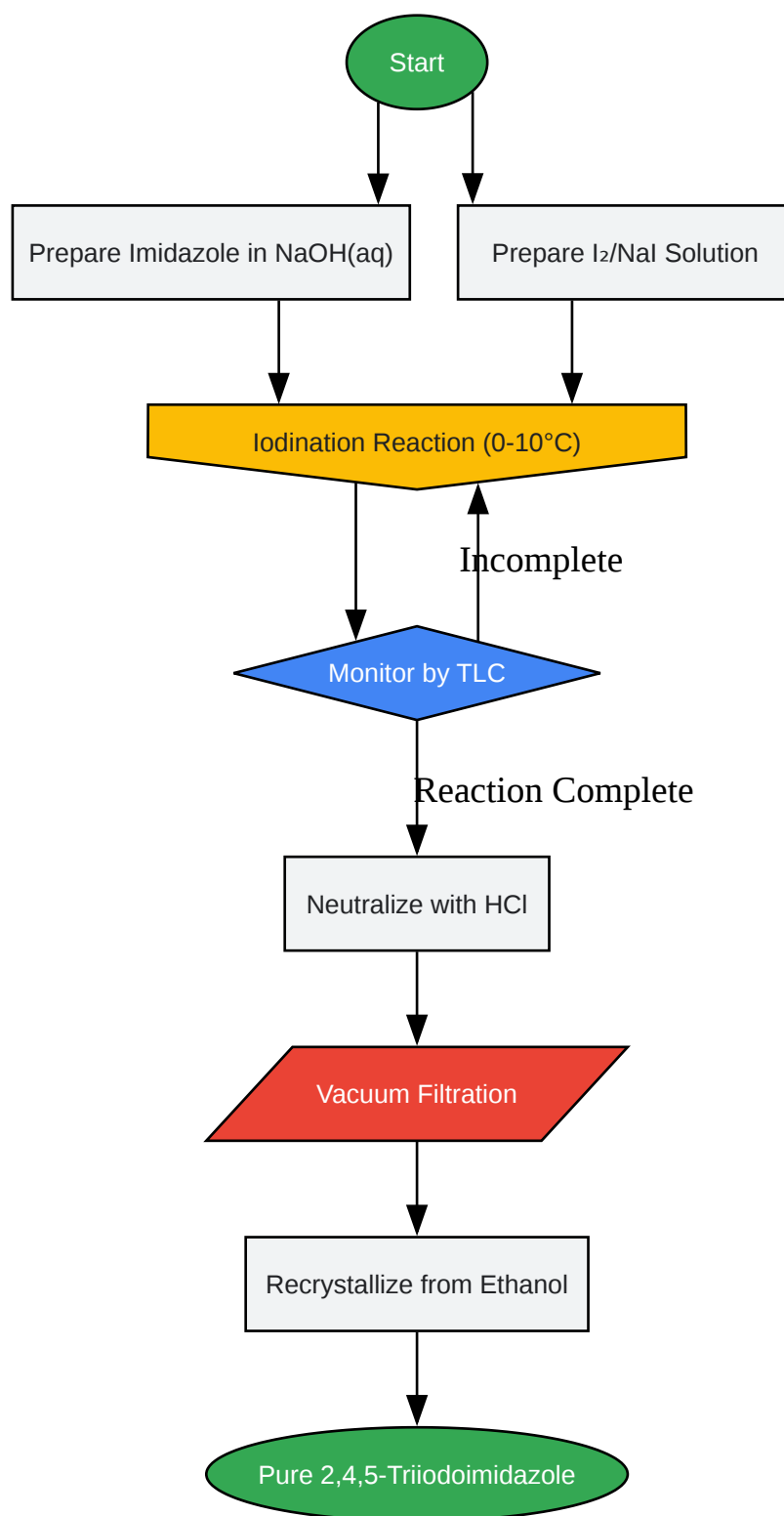
Proposed Mechanism of Action

It is hypothesized that **2,4,5-triiodoimidazole** may act as an inhibitor of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).^[6] By inhibiting TPO, **2,4,5-triiodoimidazole** could effectively decrease the production of thyroid hormones, a mechanism shared by some antithyroid drugs.^[6]

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory effect of **2,4,5-triiodoimidazole** on the thyroid hormone synthesis pathway.





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